molecular formula C20H24N4O B14353785 4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) CAS No. 90429-27-9

4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline)

Cat. No.: B14353785
CAS No.: 90429-27-9
M. Wt: 336.4 g/mol
InChI Key: HRFOFUYBEQXOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or other suitable solvents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) can be compared with other similar compounds, such as:

  • 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline
  • 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dipyridinium dibromide monohydrate
  • 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-ethyl-N-methylaniline) lies in its specific substituents, which confer distinct chemical and physical properties .

Properties

CAS No.

90429-27-9

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

N-ethyl-4-[5-[4-[ethyl(methyl)amino]phenyl]-1,3,4-oxadiazol-2-yl]-N-methylaniline

InChI

InChI=1S/C20H24N4O/c1-5-23(3)17-11-7-15(8-12-17)19-21-22-20(25-19)16-9-13-18(14-10-16)24(4)6-2/h7-14H,5-6H2,1-4H3

InChI Key

HRFOFUYBEQXOMR-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.